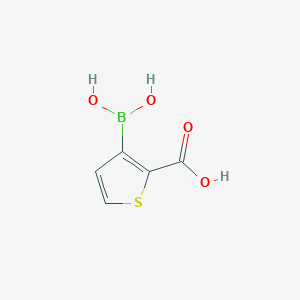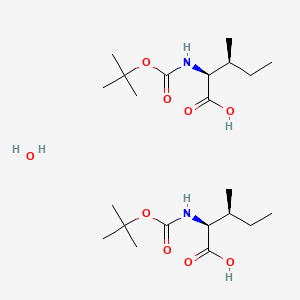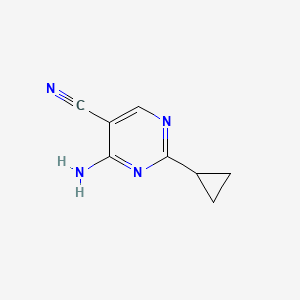
4-Bromo-8-chloro-5-methoxyquinoline
Übersicht
Beschreibung
“4-Bromo-8-chloro-5-methoxyquinoline” is a chemical compound with the empirical formula C10H7BrClNO . It has a molecular weight of 272.53 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string representation of this compound is BrC1=C (C (OC)=CC=C2Cl)C2=NC=C1 . The InChI representation is 1S/C10H7BrClNO/c1-14-8-3-2-7 (12)10-9 (8)6 (11)4-5-13-10/h2-5H,1H3 .
Wissenschaftliche Forschungsanwendungen
Chemosensor Development
4-Bromo-8-chloro-5-methoxyquinoline and its derivatives have been explored in the development of chemosensors. A notable example is the study of 5-chloro-8-methoxyquinoline appended diaza-18-crown-6, which showed selective response to Cd2+ ions, making it potentially useful in measuring cadmium concentrations in waste effluents and food products (Prodi et al., 2001).
Synthesis and Characterization
The compound has been the subject of various synthetic and characterization studies. For instance, the synthesis of 4-Chloro-8-methoxyquinoline was achieved from 2-anisidine and diethyl(ethoxymethylene) malonate, providing insights into reaction conditions and product confirmation through NMR and MS (Jiang Jia-mei, 2010).
Reactivity and Compound Formation
Studies have also focused on understanding the reactivity of the quinoline ring system. Bromoquinolines, including 5-bromo-3-methoxyquinoline, were used to synthesize biaryl systems, revealing significant differences in reactivity based on the electron distribution around the quinoline ring-system (Håheim et al., 2019).
Antimicrobial Research
Some derivatives of 4-Bromo-8-chloro-5-methoxyquinoline have shown promising antimicrobial properties. For instance, the synthesis of 4-chloro-8-methoxyquinoline-2(1H)-one and its characterization indicated good to moderate antimicrobial activity against various bacterial and fungal strains (Murugavel et al., 2017).
Molecular Docking Studies
Molecular docking studies involving derivatives of this compound have been conducted to understand inhibitory activity against targets like DNA gyrase and Lanosterol 14 α-demethylase. Such research contributes to the understanding of how these compounds interact with biological targets at the molecular level (Murugavel et al., 2017).
Synthesis of Antibiotics
Research into the synthesis of halogenated quinolines, including derivatives of 4-Bromo-8-chloro-5-methoxyquinoline, has been significant in the field of antimicrobial drug discovery. These compounds serve as key building blocks in the synthesis of novel antibiotics (Flagstad et al., 2014).
Safety and Hazards
This compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 . The hazard statements include H301 - H318 . The precautionary statements include P280 - P301 + P310 + P330 - P305 + P351 + P338 + P310 . The compound is also classified as combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .
Eigenschaften
IUPAC Name |
4-bromo-8-chloro-5-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c1-14-8-3-2-7(12)10-9(8)6(11)4-5-13-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCYFKPZAHJIKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=NC2=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670952 | |
| Record name | 4-Bromo-8-chloro-5-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189107-37-6 | |
| Record name | 4-Bromo-8-chloro-5-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



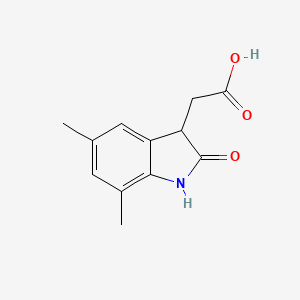

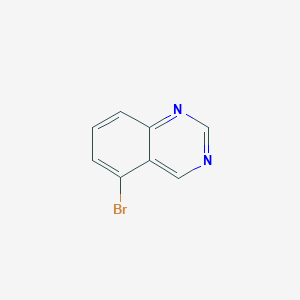

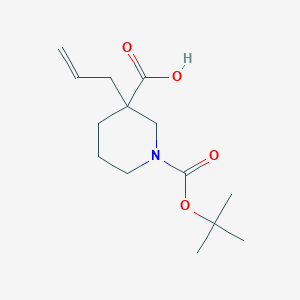
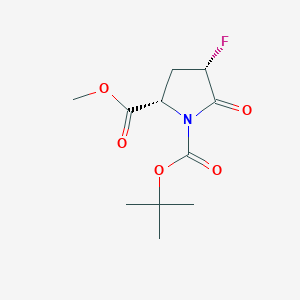

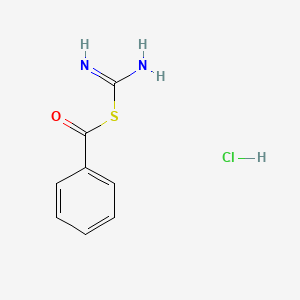
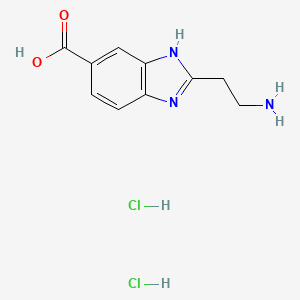
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride](/img/structure/B1371646.png)
![7-Amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid hydrochloride](/img/structure/B1371647.png)
